1-Benzhydrylazetidine-3-carbonitrile

Descripción

Nomenclature and Classification of 1-Benzhydrylazetidine-3-carbonitrile

Synonyms and IUPAC Naming Conventions

This compound is known by several synonyms in chemical literature and databases. These include 1-benzhydrylazetane-3-carbonitrile, 1-benzhydryl-3-cyanoazetidine, and 1-(diphenylmethyl)azetidine-3-carbonitrile. fishersci.noechemi.com3wpharm.com The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-benzhydryl-3-azetidinecarbonitrile. sigmaaldrich.com The term "carbonitrile" is used when the -C≡N group is considered a substituent on a parent hydride, and the carbon atom of the nitrile is included in the numbering of the main chain. acdlabs.com

Molecular Formula and Structural Representation

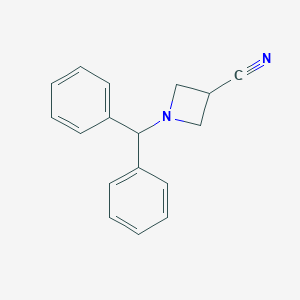

The molecular formula of this compound is C17H16N2. fishersci.no This indicates that each molecule is composed of 17 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms. The structure of the molecule features a central four-membered azetidine (B1206935) ring. A benzhydryl group, which consists of two phenyl rings attached to a single carbon atom (diphenylmethyl), is bonded to the nitrogen atom of the azetidine ring. 3wpharm.comnih.gov A nitrile group (-C≡N) is attached to the third carbon atom of the azetidine ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 36476-86-5 fishersci.no |

| Molecular Formula | C17H16N2 fishersci.no |

| Molecular Weight | 248.33 g/mol fishersci.no |

| IUPAC Name | 1-benzhydryl-3-azetidinecarbonitrile sigmaaldrich.com |

| InChI Key | IXMOEAHDRKNAAG-UHFFFAOYSA-N fishersci.no |

Classification within Organic Compound Families: Azetidines and Nitriles

This compound belongs to two primary families of organic compounds: azetidines and nitriles.

Azetidines: These are saturated heterocyclic compounds containing a four-membered ring with one nitrogen atom. rsc.orgmedwinpublishers.com The azetidine ring is characterized by significant ring strain, which influences its reactivity. rsc.orgrsc.org This strain, while making synthesis challenging, also provides unique reactivity that can be harnessed in organic synthesis. rsc.orgclockss.org

Nitriles: These are organic compounds that contain a -C≡N functional group. The term "carbonitrile" is used in IUPAC nomenclature when the carbon of the nitrile group is considered part of the parent chain. acdlabs.com

The presence of both the azetidine ring and the nitrile group makes this compound a bifunctional molecule with diverse synthetic potential.

Significance of Azetidine Core in Chemical Synthesis

The azetidine core, the central structural feature of this compound, is of considerable importance in modern organic and medicinal chemistry.

Role as a Versatile Intermediate in Organic Synthesis

Azetidines are valuable intermediates in organic synthesis. acs.orgmagtech.com.cn Their inherent ring strain allows for a variety of ring-opening and functionalization reactions, providing access to a wide range of other molecular architectures. rsc.orgresearchgate.net The four-membered ring can be selectively opened to yield linear compounds or expanded to form larger heterocyclic systems. clockss.org This reactivity makes azetidines useful building blocks for constructing complex molecules. clockss.orgresearchgate.net

Importance in the Preparation of Bioactive Molecules and Pharmaceuticals

The azetidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous bioactive molecules and pharmaceuticals. rsc.org Its rigid, three-dimensional structure can be advantageous for binding to biological targets with high affinity and specificity. enamine.net The incorporation of an azetidine ring can improve a molecule's physicochemical properties, such as solubility and metabolic stability.

Compounds containing the azetidine moiety have demonstrated a wide array of pharmacological activities, including acting as central nervous system (CNS) agents. nordmann.globalnih.gov The development of efficient synthetic routes to functionalized azetidines is an active area of research, driven by the desire to create novel therapeutic agents. nih.govsciencedaily.com For instance, azetidine derivatives have been investigated for their potential in treating neurological disorders. sciencedaily.com The synthesis of enantiomerically pure azetidines is particularly important, as the biological activity of a molecule is often dependent on its specific stereochemistry. clockss.orgnih.gov

Accessing Underexplored Chemical Space for Drug Discovery through Azetidines

The drive to populate drug discovery pipelines with novel molecular entities has led researchers to focus on scaffolds that provide access to three-dimensional (3D) chemical space. Historically, many synthetic efforts have concentrated on flat, aromatic systems, leading to an over-representation of such structures in screening libraries. Azetidines, as saturated heterocycles, offer a departure from this trend by introducing defined 3D character into molecules. This inherent three-dimensionality is crucial for creating compounds that can engage with the complex and often intricate binding sites of biological targets with high specificity.

This compound is a prime example of a building block that empowers the exploration of this 3D chemical space. The benzhydryl group, while serving as a protecting group for the azetidine nitrogen, also influences the solubility and handling of the compound during synthesis. This group can be reliably cleaved under various conditions, allowing for the introduction of a wide range of substituents at the nitrogen atom at a later stage of the synthesis. This feature is instrumental in creating libraries of compounds with diverse properties.

The true synthetic versatility of This compound lies in the reactivity of its nitrile group. The nitrile functionality is a valuable synthetic handle that can be transformed into a variety of other functional groups, each opening up new avenues for molecular diversification. For instance, the nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. Each of these transformations provides a gateway to a new class of derivatives, allowing for a systematic exploration of the chemical space around the azetidine core.

A compelling illustration of how azetidine scaffolds can be used to access novel and complex molecular architectures is the synthesis of spirocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are of particular interest in drug discovery due to their rigid, three-dimensional nature. The synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones, for example, highlights the potential of using an azetidine core to create intricate and biologically relevant scaffolds. While not starting directly from This compound , this example demonstrates the principle of using a 3-substituted azetidine as a key component in the construction of complex spirocyclic frameworks. The strategic placement of reactive groups on the azetidine ring is key to enabling the necessary bond-forming reactions to construct the second ring system.

The derivatization of the nitrile group in This compound can be envisioned to lead to a multitude of novel scaffolds. The following table outlines some potential transformations and the resulting compound classes, showcasing the potential for generating chemical diversity.

| Starting Material | Reagent/Condition | Product Functional Group | Resulting Compound Class |

| This compound | H₂O, H⁺ or OH⁻ | Carboxylic Acid | Azetidine-3-carboxylic acids |

| This compound | LiAlH₄ or H₂, Raney Ni | Primary Amine | 3-(Aminomethyl)azetidines |

| This compound | Grignard Reagent (R-MgBr) | Ketone | 3-Acylazetidines |

| This compound | Sodium azide, Lewis acid | Tetrazole | 3-(Tetrazol-5-yl)azetidines |

Each of these resulting compound classes can be further elaborated, leading to an exponential increase in the number of accessible and unique molecules. This systematic approach to library generation, starting from a single, versatile building block like This compound , is a powerful strategy for populating screening collections with compounds that possess novel 3D shapes and pharmacophoric arrangements, thereby increasing the probability of discovering next-generation therapeutics.

Structure

2D Structure

Propiedades

IUPAC Name |

1-benzhydrylazetidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMOEAHDRKNAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381371 | |

| Record name | 1-benzhydrylazetidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36476-86-5 | |

| Record name | 1-benzhydrylazetidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Diphenylmethyl)azetidine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzhydrylazetidine 3 Carbonitrile

Direct Synthesis Approaches

The direct synthesis of 1-Benzhydrylazetidine-3-carbonitrile can be approached through various established methods for constructing the azetidine (B1206935) ring and introducing the nitrile functionality.

General Synthetic Routes for Azetidine-3-carbonitriles

The synthesis of azetidine-3-carbonitriles often involves the cyclization of a linear precursor already containing the essential carbon framework and nitrogen atom. Common strategies include intramolecular nucleophilic substitution reactions. For instance, a γ-amino halide or a related derivative can undergo cyclization to form the four-membered ring.

Another general approach involves the functionalization of a pre-formed azetidine ring. For example, an azetidin-3-one (B1332698) can be converted to the corresponding tosylhydrazone, which can then be treated with a cyanide source to yield the 3-cyanoazetidine. Additionally, the direct cyanation of 3-hydroxyazetidines can be achieved through various methods, including the use of a Mitsunobu reaction with a cyanide source or by converting the hydroxyl group into a good leaving group followed by nucleophilic substitution with a cyanide salt.

A notable method for the preparation of N-substituted-3-cyano-azetidine derivatives involves a two-step one-pot process starting from the corresponding N-substituted-azetidin-3-ol. This process is particularly relevant for the synthesis of the target compound.

Specific Preparations of this compound

Building upon the general principles, specific methods for the synthesis of this compound have been developed, primarily utilizing precursors derived from 1-benzhydrylazetidin-3-ol (B14779).

While not a direct synthesis of the final compound itself, it is crucial to note that this compound is a key intermediate for more complex molecules. For example, it can be hydrolyzed to form 1-benzylazetidine-3-carboxylic acid. epo.org This highlights the importance of having efficient methods for its synthesis.

A practical and efficient method for introducing the cyano group at the 3-position of the 1-benzhydrylazetidine (B26936) ring involves a displacement reaction. This strategy typically starts with the readily available 1-benzhydrylazetidin-3-ol. The hydroxyl group is first converted into a better leaving group, such as a sulfonate ester (e.g., mesylate or tosylate). Subsequent treatment with a cyanide salt, such as sodium or potassium cyanide, in the presence of a phase transfer catalyst, leads to the formation of this compound. epo.org

A general procedure for this type of transformation is outlined in the following table, based on the synthesis of a related N-benzyl derivative. epo.org

| Step | Reagent/Condition | Purpose |

| 1 | Alkylsulfonyl halide (e.g., methanesulfonyl chloride) in a water-immiscible organic solvent | Conversion of the hydroxyl group to a good leaving group (sulfonate ester) |

| 2 | Aqueous solution of an alkali metal cyanide (e.g., NaCN) with a phase transfer catalyst | Nucleophilic substitution to introduce the cyano group |

Precursor Synthesis and Derivatization

The availability of key precursors is paramount for the successful synthesis of this compound. The most critical intermediate is 1-benzhydrylazetidin-3-ol.

Synthesis of 1-Benzhydrylazetidin-3-ol as a Key Intermediate

An improved and scalable one-pot synthesis of 1-benzhydrylazetidin-3-ol has been developed, making this precursor readily accessible for further transformations. researchgate.net This process typically involves the reaction of benzhydrylamine with epichlorohydrin (B41342). The reaction proceeds through the formation of an intermediate, 3-chloro-1-(diphenylmethylamino)-2-hydroxypropane, which then undergoes intramolecular cyclization to form the azetidine ring.

The reaction conditions for this synthesis have been optimized for high yield and purity on a large scale.

| Reactants | Solvent | Temperature | Yield | Purity | Reference |

| Benzhydrylamine, Epichlorohydrin | Isopropyl alcohol | <30 °C | 80% | 99.3% | researchgate.net |

This efficient synthesis of the key alcohol intermediate is fundamental for the subsequent preparation of this compound and other 3-substituted derivatives. For instance, the oxidation of 1-benzhydrylazetidin-3-ol provides 1-benzhydrylazetidin-3-one, another important precursor in azetidine chemistry. chemicalbook.com

Conversion of Hydroxyl to Cyanide Precursors

Once 1-benzhydrylazetidin-3-ol is synthesized, the hydroxyl group must be converted into a nitrile group. This is typically achieved through a two-step sequence involving the transformation of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with a cyanide salt.

A highly effective method for this conversion is the formation of a mesylate intermediate. The alcohol, 1-benzhydrylazetidin-3-ol, is reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like acetonitrile. This reaction converts the hydroxyl group into a methanesulfonate (B1217627) (mesylate) group, which is an excellent leaving group.

The resulting mesylate, 1-(diphenylmethyl)-3-azetidinyl methanesulfonate, can then be reacted with a cyanide source, such as sodium cyanide or potassium cyanide. The cyanide ion (CN⁻) acts as a nucleophile and displaces the mesylate group in an Sₙ2 reaction to form the final product, this compound. This two-step procedure is a standard and efficient pathway for converting alcohols to nitriles.

Table 2: Reagents for Hydroxyl to Nitrile Conversion

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1. Mesylation | 1-Benzhydrylazetidin-3-ol | Methanesulfonyl chloride, Triethylamine | 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate |

| 2. Displacement | 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate | Sodium Cyanide (or Potassium Cyanide) | This compound |

Chemical Transformations and Derivative Synthesis from this compound

This compound serves as a valuable building block for the synthesis of other important derivatives, most notably the corresponding carboxylic acid.

Hydrolysis Reactions to Carboxylic Acids

The nitrile group (-CN) of this compound can be converted into a carboxylic acid (-COOH) group through hydrolysis. libretexts.org This reaction can be performed under either acidic or basic conditions. libretexts.orgyoutube.com

In acidic hydrolysis, the nitrile is typically heated under reflux with an aqueous acid, such as hydrochloric acid. libretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. The final products are 1-benzhydrylazetidine-3-carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Alternatively, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide (B78521) solution. libretexts.org This process initially forms the salt of the carboxylic acid (e.g., sodium 1-benzhydrylazetidine-3-carboxylate) and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org The resulting compound, 1-benzhydrylazetidine-3-carboxylic acid, is a useful intermediate in its own right, particularly in medicinal chemistry and for the synthesis of polypeptides. chemimpex.comchemicalbook.com

Reduction Reactions to Amines

The conversion of the nitrile group in this compound to a primary amine, yielding (1-Benzhydrylazetidin-3-yl)methanamine, is a fundamental transformation. This is typically achieved using powerful reducing agents capable of reducing the carbon-nitrogen triple bond. chemguide.co.ukyoutube.com Common laboratory methods for nitrile reduction are broadly applicable to this substrate.

One of the most effective and widely used reagents for this purpose is Lithium Aluminum Hydride (LiAlH₄). chemguide.co.ukyoutube.com The reaction involves treating the nitrile with LiAlH₄ in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to hydrolyze the intermediate aluminum complexes and liberate the free amine. chemguide.co.uk

Catalytic hydrogenation is another established method for nitrile reduction. chemguide.co.ukcommonorganicchemistry.com This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemguide.co.uk Commonly used catalysts include Raney Nickel, Palladium on carbon (Pd/C), and Platinum. chemguide.co.ukcommonorganicchemistry.com To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with reaction intermediates, ammonia is often added to the reaction mixture. commonorganicchemistry.com

Borane (B79455) complexes, such as Borane-tetrahydrofuran (BH₃-THF) or the more stable Borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also capable of reducing nitriles to primary amines. commonorganicchemistry.comorganic-chemistry.org These reactions are typically carried out by heating the nitrile with the borane reagent in THF. commonorganicchemistry.com

| Reagent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1) LiAlH₄, Diethyl ether or THF2) H₂O or dilute acid workup | (1-Benzhydrylazetidin-3-yl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, Pressure, +/- NH₃ | (1-Benzhydrylazetidin-3-yl)methanamine |

| Borane-THF (BH₃-THF) | THF, Heat | (1-Benzhydrylazetidin-3-yl)methanamine |

| Borane-DMS (BH₃-SMe₂) | THF, Heat | (1-Benzhydrylazetidin-3-yl)methanamine |

Ring-Opening Reactions of the Azetidine Core

The azetidine ring, a four-membered heterocycle, possesses significant ring strain, making it susceptible to ring-opening reactions under certain conditions. nih.gov While the 1-benzhydryl group provides steric bulk that can stabilize the ring, cleavage can occur, particularly in the presence of acids or potent nucleophiles.

Acid-mediated ring-opening is a known decomposition pathway for N-substituted azetidines. nih.gov The reaction is often initiated by the protonation of the azetidine nitrogen, which increases the ring strain and makes the ring carbons more electrophilic and vulnerable to nucleophilic attack. nih.gov In some cases, a pendant functional group within the molecule can act as an intramolecular nucleophile, leading to rearrangement products. For example, studies on related N-aryl azetidines have shown that a nearby amide group can attack the azetidine ring, causing it to open and subsequently rearrange into more stable five- or six-membered lactam structures. nih.gov Although this compound lacks such an internal nucleophile, external nucleophiles present in a reaction medium could potentially initiate a similar ring-opening cascade.

The potential for ring-opening is also a consideration during the synthesis of related precursors, such as 1-benzhydrylazetidin-3-ol, where competing ring-opening reactions can lower the yield of the desired four-membered ring. This highlights the inherent reactivity of the strained azetidine core. Such reactions are generally considered undesirable decomposition pathways when the integrity of the azetidine scaffold is required.

Formation of Other Functionalized Azetidine Derivatives

Beyond reduction to an amine, the nitrile group of this compound serves as a versatile precursor for other functional groups, allowing for the synthesis of a variety of azetidine derivatives while maintaining the core ring structure.

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield 1-Benzhydrylazetidine-3-carboxylic acid. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as sulfuric acid. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.

Hydrolysis to Amide: Partial hydrolysis of the nitrile group allows for the formation of 1-Benzhydrylazetidine-3-carboxamide. This can be achieved under controlled acidic or basic conditions, often by using milder conditions or shorter reaction times than those required for full hydrolysis to the carboxylic acid.

These transformations significantly broaden the synthetic utility of this compound, providing access to key intermediates for further elaboration.

| Reagent / Conditions | Functional Group Transformation | Product |

| H₃O⁺, Heat | Nitrile → Carboxylic Acid | 1-Benzhydrylazetidine-3-carboxylic acid |

| H₂O, H⁺ or OH⁻ (controlled) | Nitrile → Amide | 1-Benzhydrylazetidine-3-carboxamide |

Reaction Mechanisms and Theoretical Organic Chemistry

Mechanistic Studies of Azetidine (B1206935) Ring Formation

The formation of the strained four-membered azetidine ring is a focal point of synthetic organic chemistry. The specific substitution pattern of 1-benzhydrylazetidine-3-carbonitrile, featuring a bulky N-benzhydryl group and a cyano group at the C3 position, can be achieved through several mechanistic pathways. Key approaches include intramolecular cyclization via nucleophilic substitution and concerted or stepwise cycloaddition reactions.

Intramolecular nucleophilic substitution is a cornerstone of azetidine synthesis. This strategy typically involves the formation of a C-N bond through the attack of a nitrogen nucleophile on an electrophilic carbon atom within the same molecule, leading to the closure of the four-membered ring.

A prevalent and efficient method for synthesizing N-substituted 3-cyanoazetidines, such as this compound, starts from the corresponding 3-hydroxyazetidine precursor, 1-benzhydrylazetidin-3-ol (B14779). This multi-step process relies on converting the hydroxyl group into a more effective leaving group, which is then displaced by a cyanide nucleophile.

The mechanism proceeds as follows:

Activation of the Hydroxyl Group: The hydroxyl group of 1-benzhydrylazetidin-3-ol is a poor leaving group. Therefore, it is first activated by converting it into a sulfonate ester, typically a mesylate or tosylate. This is achieved by reacting the alcohol with an alkylsulfonyl halide, such as methanesulfonyl chloride, in the presence of a tertiary amine base like triethylamine. researchgate.netgoogle.com The base neutralizes the HCl generated during the reaction. The resulting mesylate is an excellent leaving group due to the resonance stabilization of the mesylate anion.

Nucleophilic Displacement: The activated intermediate is then treated with an alkali metal cyanide, such as sodium or potassium cyanide. google.com The cyanide ion (CN⁻) acts as a nucleophile, attacking the carbon atom at the C3 position of the azetidine ring and displacing the mesylate leaving group via an Sₙ2 mechanism. This reaction results in the formation of the C-C bond and yields this compound. The use of a phase-transfer catalyst can facilitate this step when dealing with differing solubilities of the reactants. google.com

This two-step, one-pot sequence is highly effective for producing 3-substituted azetidines. researchgate.net

| Step | Reactants | Reagents | Intermediate/Product | Mechanism Type |

|---|---|---|---|---|

| 1 | 1-Benzhydrylazetidin-3-ol | Methanesulfonyl chloride, Triethylamine | 1-Benzhydrylazetidin-3-yl methanesulfonate (B1217627) | Acyl Substitution |

| 2 | 1-Benzhydrylazetidin-3-yl methanesulfonate | Sodium Cyanide (NaCN) | This compound | Sₙ2 Nucleophilic Substitution |

Cycloaddition reactions offer a powerful and atom-economical approach to constructing cyclic systems, including azetidines. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules.

[2+2] Cycloaddition (Staudinger Synthesis): The Staudinger synthesis, or ketene-imine cycloaddition, is a classic and versatile method for preparing β-lactams (2-azetidinones), which can be precursors to azetidines. nih.gov The reaction mechanism is generally accepted to be a two-step process:

Nucleophilic Attack: The reaction begins with the nucleophilic addition of the imine's nitrogen atom to the electrophilic sp-hybridized carbon of the ketene (B1206846). nih.gov

Ring Closure: This attack forms a zwitterionic intermediate, which then undergoes rapid ring closure to form the four-membered β-lactam ring. nih.gov

To synthesize a molecule like this compound, a substituted ketene and an imine would be required, followed by reduction of the carbonyl group and introduction of the nitrile.

Aza Paternò–Büchi Reaction: The aza Paternò–Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine. researchgate.net The reaction is initiated by the photoexcitation of the imine to an excited state, which then reacts with the alkene. 3wpharm.com Recent advances have utilized visible light photocatalysis to facilitate this transformation, allowing for milder reaction conditions. researchgate.net The mechanism often proceeds through a triplet energy transfer from a photocatalyst to one of the reactants. researchgate.net The synthesis of functionalized azetidines via this method showcases its tolerance for various functional groups and operational simplicity. researchgate.net

Mechanistic Pathways of Nitrile Group Transformations

The nitrile group is a versatile functional group that can be transformed into other important moieties, such as carboxylic acids and primary amines, through distinct mechanistic pathways.

The hydrolysis of a nitrile to a carboxylic acid under acidic conditions is a fundamental transformation. researchgate.net The mechanism involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. mit.edunih.gov

The step-by-step mechanism is as follows:

Protonation: The nitrile nitrogen is protonated by a strong acid, forming a nitrilium ion. This step significantly increases the electrophilic character of the carbon atom. nih.govfishersci.no

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the nitrilium ion. researchgate.netfishersci.no

Deprotonation: The resulting oxonium ion is deprotonated by a water molecule or a conjugate base to form a protonated imidic acid.

Tautomerization: The protonated imidic acid undergoes tautomerization to form a protonated amide. researchgate.net This is a key step in the conversion.

Amide Hydrolysis: The protonated amide then undergoes hydrolysis, a well-established process. This involves nucleophilic attack by water on the carbonyl carbon, followed by proton transfers and elimination of ammonia (B1221849) (which is protonated to ammonium (B1175870) under acidic conditions) to yield the final carboxylic acid. researchgate.netnih.gov

This entire sequence effectively converts the nitrile group of this compound into a carboxylic acid group, yielding 1-benzhydrylazetidine-3-carboxylic acid.

Nitriles can be readily reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.netcuny.edu

Reduction with Lithium Aluminum Hydride (LiAlH₄): The reduction of nitriles with LiAlH₄ is a highly efficient method for synthesizing primary amines. researchgate.net The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon. researchgate.netresearchgate.net

First Hydride Addition: The reaction begins with the nucleophilic attack of a hydride ion from LiAlH₄ on the nitrile carbon. This breaks the pi bond, and the resulting imine anion is stabilized by forming a complex with the aluminum species. researchgate.net

Second Hydride Addition: The intermediate imine-aluminum complex still contains a pi bond and remains electrophilic enough to accept a second hydride ion, forming a dianion intermediate. researchgate.net

Aqueous Workup: The reaction is quenched with an aqueous or acidic workup. The dianionic intermediate is protonated twice by water to yield the final primary amine, in this case, (1-benzhydrylazetidin-3-yl)methanamine. fishersci.no

Catalytic Hydrogenation: Alternatively, nitriles can be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. cuny.edunih.gov This method is often preferred in industrial settings. The reaction proceeds via the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. An imine is formed as an intermediate, which is then further reduced to the primary amine. rsc.org

| Reducing Agent | Solvent | Mechanism Type | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Dry Ether (e.g., Diethyl ether, THF) | Nucleophilic Hydride Addition | Requires subsequent aqueous/acidic workup. Very powerful reducing agent. cuny.edu |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Methanol | Heterogeneous Catalysis | Common catalysts include Raney Ni, PtO₂, Pd/C. Requires high pressure and temperature. nih.govrsc.org |

| Sodium in Ethanol | Ethanol | Dissolving Metal Reduction | A classic method, though often superseded by hydride reagents. nih.gov |

Computational Chemistry and Theoretical Analysis

While specific computational studies on this compound are not widely published, theoretical chemistry provides powerful tools to predict and understand its structure, reactivity, and mechanistic pathways. cuny.edu Computational methods, particularly Density Functional Theory (DFT), can offer significant insights.

Geometric and Electronic Structure: DFT calculations could be employed to determine the optimized molecular geometry of this compound. This would provide precise information on bond lengths, bond angles, and the puckering of the azetidine ring. The bulky benzhydryl group likely influences the ring conformation and the orientation of the nitrile substituent. Analysis of the frontier molecular orbitals (HOMO and LUMO) would identify the nucleophilic and electrophilic centers of the molecule, which is crucial for predicting its reactivity. mit.edu For instance, the LUMO is expected to be centered on the nitrile carbon, consistent with its susceptibility to nucleophilic attack by hydrides.

Reaction Mechanism Simulation: Computational modeling can be used to explore the energy profiles of the reactions discussed previously. For the azetidine ring formation via nucleophilic substitution, theoretical calculations could model the transition state of the Sₙ2 attack by the cyanide ion, confirming the stereochemistry and calculating the activation energy for the reaction. Similarly, for the hydrolysis and reduction of the nitrile group, DFT can be used to map the potential energy surface, identify transition states and intermediates, and calculate the reaction barriers for each mechanistic step. jsucompchem.org This allows for a comparison of different pathways and helps rationalize experimentally observed outcomes. For example, such models could clarify why acid catalysis is effective for nitrile hydrolysis by quantifying the stabilization of the transition state upon protonation. nih.gov This computational approach enables a deeper, quantitative understanding of the chemical behavior of this compound.

Table of Mentioned Compounds

| Compound Name | Role/Mention |

|---|---|

| This compound | Subject of article |

| 1-Benzhydrylazetidin-3-ol | Precursor in synthesis |

| Methanesulfonyl chloride | Reagent for hydroxyl activation |

| Triethylamine | Base in activation step |

| Sodium Cyanide | Nucleophile for nitrile introduction |

| Potassium Cyanide | Nucleophile for nitrile introduction |

| 1-Benzhydrylazetidin-3-yl methanesulfonate | Intermediate |

| β-lactam (2-azetidinone) | Product of Staudinger synthesis |

| 1-Benzhydrylazetidine-3-carboxylic acid | Product of nitrile hydrolysis |

| (1-Benzhydrylazetidin-3-yl)methanamine | Product of nitrile reduction |

| Lithium Aluminum Hydride (LiAlH₄) | Reducing agent |

| Ammonia | Byproduct of hydrolysis |

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic energies.

For a molecule like this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), can provide insights into its three-dimensional structure and the energies of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. While specific DFT data for this compound is not published, studies on similar structures, such as 1-benzhydrylazetidin-3-ol, have utilized DFT to correlate theoretical data with experimental findings like UV-Visible spectra.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value (Arbitrary Units) | Significance |

| Energy of HOMO | -X.XX eV | Relates to the ability to donate electrons (nucleophilicity). |

| Energy of LUMO | -Y.YY eV | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Z.ZZ eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | D.DD Debye | Provides information about the polarity and charge distribution. |

| Total Energy | -E.EE Hartrees | Represents the total electronic energy of the molecule at its ground state. |

Note: The values in this table are for illustrative purposes and are not based on actual published research for this specific molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential and are associated with electron-rich areas, which are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP surface would likely show a region of high negative potential (red) around the nitrogen atom of the nitrile group due to the lone pair of electrons. Conversely, the hydrogen atoms of the phenyl rings would exhibit positive potential (blue). Analysis of the MEP surface provides crucial insights into intermolecular interactions and the molecule's reactivity.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that uses the topology of the electron density to define atoms and the bonds between them. A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

The properties of the electron density at a BCP, such as its magnitude (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)), provide information about the nature of the chemical bond. For instance, a high value of ρ(r) and a negative Laplacian are characteristic of a shared (covalent) interaction, while a low ρ(r) and a positive Laplacian suggest a closed-shell (ionic, van der Waals, or hydrogen bond) interaction. A QTAIM analysis of this compound would allow for the quantitative characterization of all the bonds within the molecule, including the C-N bonds of the azetidine ring and the C-C bonds of the phenyl groups.

Table 2: Illustrative QTAIM Parameters for Selected Bonds in this compound

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Interpretation |

| C-N (ring) | High | Negative | Covalent Character |

| C≡N (nitrile) | Very High | Negative | Strong Covalent Character |

| C-H (aryl) | Moderate | Negative | Covalent Character |

Note: This table is illustrative and does not represent published data.

Analysis of Reaction Energetics and Transition States

Computational chemistry can also be used to model chemical reactions, providing insights into reaction pathways, energetics, and the structures of transition states. For example, the synthesis or further functionalization of this compound could be studied computationally.

By calculating the energies of the reactants, products, and any intermediates and transition states, a potential energy surface for the reaction can be constructed. The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. Methods like DFT are commonly used to locate transition state structures, which are first-order saddle points on the potential energy surface. Vibrational frequency calculations are then performed to confirm the nature of the stationary points (minima for reactants and products, one imaginary frequency for a transition state). Such analyses are invaluable for understanding reaction mechanisms and for designing more efficient synthetic routes.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise structure of 1-Benzhydrylazetidine-3-carbonitrile can be determined.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The benzhydryl group, with its two phenyl rings, will show signals in the aromatic region, typically between 7.2 and 7.5 ppm. The single proton on the carbon bearing the two phenyl groups (the benzhydryl methine proton) would likely appear as a singlet further downfield.

The protons of the four-membered azetidine (B1206935) ring are expected to be in the aliphatic region of the spectrum. Due to the ring strain and the influence of the nitrogen atom and the nitrile group, these protons will have characteristic chemical shifts. The proton at the C3 position, adjacent to the nitrile group, would be shifted downfield compared to the other azetidine protons. The protons on the C2 and C4 positions of the azetidine ring would likely appear as multiplets due to coupling with each other.

Expected ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.50 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~4.50 | Singlet | 1H | Benzhydryl methine proton (CHPh₂) |

| ~3.50-3.80 | Multiplet | 1H | Azetidine C3-H |

| ~3.20-3.40 | Multiplet | 2H | Azetidine C2/C4-H |

| ~3.00-3.20 | Multiplet | 2H | Azetidine C2/C4-H |

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal. The spectrum for this compound would be expected to show signals for the aromatic carbons, the benzhydryl methine carbon, the azetidine ring carbons, and the nitrile carbon. The nitrile carbon is characteristically found in the 115-125 ppm range. researchgate.net The carbons of the phenyl rings will appear in the aromatic region (approximately 125-145 ppm). mdpi.com The azetidine ring carbons will have shifts influenced by the nitrogen atom and the nitrile substituent. researchgate.net

Expected ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~140-145 | Quaternary aromatic carbons (ipso-C) |

| ~127-130 | Aromatic CH carbons |

| ~118-122 | Nitrile carbon (C≡N) |

| ~75-80 | Benzhydryl methine carbon (CHPh₂) |

| ~50-55 | Azetidine C2/C4 carbons |

| ~20-25 | Azetidine C3 carbon |

Two-Dimensional NMR Techniques (e.g., HMBC, COSY, HSQC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons on the azetidine ring, helping to delineate their specific assignments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. nih.gov This experiment would be crucial for assigning the signals of the azetidine ring carbons by correlating them to their attached protons. It would also confirm the assignments of the aromatic and benzhydryl methine protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, HMBC would show correlations from the benzhydryl methine proton to the ipso-carbons of the phenyl rings and to the C2 and C4 carbons of the azetidine ring, confirming the attachment of the benzhydryl group to the nitrogen. Correlations from the azetidine protons to the nitrile carbon would definitively place the nitrile group at the C3 position.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Identification of Functional Groups (Nitrile, Amine, Azetidine)

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Nitrile (C≡N): A sharp, medium-intensity absorption band is expected in the region of 2220-2260 cm⁻¹ for the nitrile stretching vibration. The presence of this band is a strong indicator of the nitrile functional group. orgsyn.org

Tertiary Amine (C-N): The stretching vibration of the C-N bond in the azetidine ring is expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Azetidine Ring: The vibrations of the azetidine ring itself, including C-C and C-N stretching and bending, will contribute to a complex pattern of bands in the fingerprint region of the spectrum.

Aromatic C-H: Stretching vibrations for the aromatic C-H bonds of the phenyl groups are expected to appear above 3000 cm⁻¹.

Aliphatic C-H: Stretching vibrations for the C-H bonds of the azetidine ring will be observed in the 2850-3000 cm⁻¹ region.

Vibrational Analysis and Band Assignments

A detailed analysis of the IR spectrum allows for the assignment of specific absorption bands to the vibrational modes of the molecule.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020-3080 | Medium-Weak | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch (azetidine ring) |

| ~2240-2260 | Sharp, Medium | Nitrile (C≡N) stretch |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C ring stretch |

| ~1150-1250 | Medium | C-N stretch (tertiary amine) |

| ~700-750 and ~690-710 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

This comprehensive spectroscopic analysis, combining one- and two-dimensional NMR with IR spectroscopy, provides a robust and detailed characterization of this compound, confirming its structure and the identity of its functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural components of this compound. Through ionization and subsequent fragmentation, MS provides a fingerprint of the molecule's composition.

In mass spectrometry, this compound (C₁₇H₁₆N₂) has a molecular weight of approximately 248.33 g/mol . fishersci.nosigmaaldrich.com Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), a molecular ion peak [M]⁺ or a protonated molecular ion [M+H]⁺ would be detected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this compound is predictable based on its structure, which contains a bulky benzhydryl group and a strained four-membered azetidine ring. libretexts.orgtutorchase.commiamioh.edu The most prominent fragmentation pathway involves the cleavage of the C-N bond connecting the benzhydryl group to the azetidine ring. This cleavage is highly favored due to the formation of the very stable diphenylmethyl cation (benzhydryl cation).

Key expected fragmentation patterns include:

Formation of the Benzhydryl Cation: The most significant fragment would be the benzhydryl cation, [CH(C₆H₅)₂]⁺, which would produce a strong signal (often the base peak) at m/z 167. tutorchase.com

Loss of the Benzhydryl Group: The complementary fragment, the azetidine-3-carbonitrile (B1291615) radical cation, would appear at m/z 81.

Azetidine Ring Fragmentation: The strained azetidine ring itself can undergo cleavage, leading to smaller fragments.

Phenyl Group Fragments: Further fragmentation of the benzhydryl cation can lead to ions typical of aromatic compounds, such as the phenyl cation at m/z 77. docbrown.info

A data table of predicted major mass fragments is provided below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 248 | Molecular Ion [M]⁺ | [C₁₇H₁₆N₂]⁺ | Represents the intact molecule. |

| 167 | Benzhydryl Cation | [C₁₃H₁₁]⁺ | Expected to be the base peak due to high stability. |

| 81 | Azetidine-3-carbonitrile Cation | [C₄H₅N₂]⁺ | Resulting from the loss of the benzhydryl group. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Arises from the fragmentation of the benzhydryl group. |

This table represents predicted fragmentation based on chemical principles; actual spectra may show additional minor peaks.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass of an ion with extremely high precision, typically to four or more decimal places. This allows for the calculation of a unique elemental formula. echemi.com

The molecular formula of this compound is C₁₇H₁₆N₂. fishersci.nosigmaaldrich.com Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and nitrogen (¹⁴N = 14.003074 Da), the monoisotopic (exact) mass can be calculated.

Theoretical Exact Mass Calculation:

(17 × 12.000000) + (16 × 1.007825) + (2 × 1.003074) = 248.131348 Da

An experimental HRMS measurement yielding a value extremely close to this theoretical mass (typically within a 5 ppm error margin) provides definitive confirmation of the compound's elemental formula, distinguishing it from other potential compounds with the same nominal mass. echemi.com

| Parameter | Value | Source |

| Molecular Formula | C₁₇H₁₆N₂ | fishersci.nosigmaaldrich.com |

| Nominal Mass | 248 | Calculated |

| Monoisotopic (Exact) Mass | 248.131348 Da | echemi.com |

Other Spectroscopic Techniques

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed structural information. For this compound, the Raman spectrum would exhibit characteristic peaks corresponding to its functional groups.

Nitrile Group (-C≡N): The most distinct and diagnostically useful peak would be from the nitrile group's stretching vibration. This band appears in a relatively uncongested region of the spectrum, typically between 2200 and 2300 cm⁻¹. morressier.comresearchgate.netresearchgate.net The exact position and intensity can be sensitive to the molecular environment. researchgate.net

Aromatic Rings: The two phenyl rings of the benzhydryl group would produce multiple signals, including C-H stretching vibrations above 3000 cm⁻¹ and characteristic ring breathing modes between 1000 and 1600 cm⁻¹.

Azetidine Ring and Aliphatic C-H: Vibrations from the azetidine ring and the benzhydryl methine C-H would contribute to the complex fingerprint region below 1500 cm⁻¹.

Surface-Enhanced Raman Scattering (SERS) could be employed to significantly amplify the Raman signal. If this compound is adsorbed onto a nanostructured metallic surface (e.g., silver or gold), the enhancement is particularly strong for moieties that interact closely with the surface. nih.gov Given the presence of nitrogen atoms and the nitrile group, these could act as binding sites to the metal, potentially leading to a strong SERS effect and allowing for detection at much lower concentrations.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

| C≡N Stretch | 2200 - 2300 | Nitrile |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Rings |

| Aromatic C=C Stretch | 1580 - 1610 | Phenyl Rings |

| Ring Breathing | ~1000 | Phenyl Rings |

| Aliphatic C-H Stretch | 2850 - 3000 | Azetidine & Methine |

This table provides expected ranges for Raman shifts. Specific values require experimental measurement.

X-ray Diffraction (XRD), specifically single-crystal XRD, is the most powerful technique for determining the precise three-dimensional structure of a compound in its solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide a definitive map of atomic positions. nih.govacs.org

This analysis would yield crucial data, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the azetidine ring and the tetrahedral nature of the benzhydryl carbon.

Conformation: The exact puckering of the four-membered azetidine ring and the orientation of the nitrile and benzhydryl substituents relative to the ring. medwinpublishers.com

Stereochemistry: Unambiguous assignment of the compound's stereochemistry if chiral centers are present.

Crystal Packing: Information on how individual molecules arrange themselves in the crystal lattice, including intermolecular interactions like hydrogen bonds or van der Waals forces.

While a specific crystal structure for this compound is not publicly available, analysis of other azetidine derivatives demonstrates the utility of XRD in confirming their strained ring structures and substituent orientations. nih.govacs.org

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. wikipedia.org It operates by bombarding a sample with high-energy X-rays, causing the atoms within the sample to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative analysis. mdpi.comnih.gov

However, XRF is generally not the preferred method for the elemental analysis of a pure organic compound like this compound. The technique is most effective for heavier elements (typically sodium and above in the periodic table). wikipedia.org Its sensitivity for light elements such as carbon, hydrogen, and nitrogen—the constituent elements of this compound—is very low. researchgate.net Therefore, XRF would not be used to confirm the C, H, and N content. Instead, techniques like combustion analysis or the aforementioned High-Resolution Mass Spectrometry (HRMS) are the standard methods for verifying the elemental composition of such organic molecules. researchgate.net

Applications in Medicinal Chemistry and Materials Science

Intermediate in Pharmaceutical Synthesis

The primary value of 1-Benzhydrylazetidine-3-carbonitrile in medicinal chemistry lies in its role as a precursor or intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The benzhydryl group often serves as a protecting group for the azetidine (B1206935) nitrogen, which can be removed in later synthetic steps, while the nitrile group offers a versatile handle for conversion into other functional groups like amines or carboxylic acids. This compound has been utilized in the synthesis of heterocyclic compounds for pharmaceuticals, agrochemicals, and other life science industries nih.govrsc.org.

This compound provides a key structural framework for producing drugs targeting the Central Nervous System (CNS) nih.gov. The azetidine core is a conformationally constrained scaffold that can mimic neurotransmitters or other endogenous ligands, making it a valuable component in the design of CNS-active compounds. Azetidine derivatives have been extensively studied as GABA uptake inhibitors and triple reuptake inhibitors (TRIs), which are important mechanisms for treating neurological and psychiatric disorders. For instance, various azetidine derivatives have shown potent inhibitory activity at GAT-1 and GAT-3 transporters, crucial for modulating GABAergic neurotransmission.

The 1-benzhydrylazetidine (B26936) scaffold is a key component in the synthesis of various antimicrobial and anti-inflammatory agents nih.gov. The broader class of azetidine-containing compounds has demonstrated significant biological activities, including antifungal and antiviral properties. Similarly, related heterocyclic structures like hydrazones have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral effects scbt.comnih.gov. The incorporation of the azetidine ring, often derived from intermediates like this compound, is a strategic approach in the development of novel therapeutics in these areas. For example, various 1,3,4-oxadiazole derivatives, which can be synthesized from nitrile-containing precursors, exhibit a broad spectrum of activity, including anti-inflammatory, antibacterial, antifungal, and antiviral effects ucl.ac.uk.

While the azetidine ring is a feature in some modern therapeutics, including the kinase inhibitor Cobimetinib, a direct role for this compound in the synthesis of β-TrCP (beta-transducin repeat-containing protein) inhibitors is not well-documented in scientific literature rsc.org. β-TrCP is a component of the SCF ubiquitin ligase complex, and its inhibitors are being investigated as potential cancer therapeutics for their ability to prevent the degradation of tumor-suppressor proteins nih.govmdpi.comnih.gov.

However, the structural components of this compound are relevant in oncology research. The benzhydryl group, for example, is used as a key "cap" group in the design of other enzyme inhibitors for cancer, such as histone deacetylase (HDAC) inhibitors nih.gov. Furthermore, various heterocyclic scaffolds, including benzimidazole and 1,3,4-oxadiazole derivatives, have demonstrated significant potential as anticancer agents by targeting pathways like PARP and VEGFR-2 nih.gov. The azetidine scaffold itself is of interest to medicinal chemists for creating novel therapeutics, including those for cancer rsc.org.

A significant and well-documented application of this compound is its role as a key precursor in the synthesis of intermediates for Azelnidipine nih.gov. Azelnidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension. The synthesis of Azelnidipine involves the preparation of a key intermediate, 1-benzhydryl-3-hydroxyazetidine, which can be derived from this compound nih.gov. Patent literature outlines synthetic routes where 1-benzhydryl-3-azetidinone and cyanoacetic acid are used to form a related ester, highlighting the importance of the azetidine-nitrile framework in constructing the final drug molecule.

Derivatives with Biological Activities

The azetidine ring is a strained four-membered heterocycle that serves as a valuable building block in organic chemistry and drug discovery. Derivatives synthesized from or containing the 1-benzhydrylazetidine core exhibit a range of biological activities, largely driven by the unique conformational constraints and chemical properties of the azetidine moiety.

Azetidine derivatives are a well-known class of heterocyclic compounds that have been investigated for their broad range of biological activities, including significant antimicrobial properties. Numerous studies have focused on synthesizing and evaluating novel azetidine-containing molecules for their efficacy against various pathogens. These compounds have shown activity against both Gram-positive and Gram-negative bacteria as well as fungal strains nih.govnih.gov.

Research has demonstrated that the antimicrobial efficacy of these derivatives is significantly influenced by the specific substitutions on the azetidine ring nih.gov. For example, studies have shown that certain synthesized azetidine derivatives exhibit potent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa nih.gov. The table below summarizes the findings from various studies on the antimicrobial activity of different azetidine derivatives.

| Derivative Class | Target Microorganism(s) | Observed Activity | Reference |

|---|---|---|---|

| Pyridine Containing Azetidin-2-ones | S. aureus, B. subtilis (Gram +), E. coli (Gram -) | Moderate to good antibacterial activity compared to Streptomycin. | nih.gov |

| Pyridine Containing Azetidin-2-ones | A. niger, P. rubrum (Fungi) | Moderate antifungal activity compared to Fluconazole. | nih.gov |

| General Azetidine Derivatives | S. aureus, B. subtilis, P. aeruginosa, E. coli | Significant antibacterial activity demonstrated by zone of inhibition method. | nih.gov |

| Fluoroquinolone-Azetidine Hybrids | Methicillin-sensitive & resistant S. aureus, E. coli | Good antibacterial activity with MIC values ranging from 0.25–16.00 μg/mL. | |

| BGAz Azetidine Series | Mycobacterium tuberculosis (including MDR strains) | Potent bactericidal activity with MIC99 values <10 μM. | mdpi.com |

Antitubercular Activity of Related Carbonitrile Derivatives

Tuberculosis (TB) remains a significant global health threat, compounded by the rise of multidrug-resistant (MDR) strains, necessitating the discovery of new therapeutic agents. nih.govresearchgate.net While research specifically detailing the antitubercular activity of this compound is not extensively published, the broader class of compounds containing azetidine and carbonitrile functionalities has shown significant promise in this area.

Azetidine derivatives have been identified as potent bactericidal agents against Mycobacterium tuberculosis, including MDR strains. nih.govresearchgate.net A series of azetidine derivatives, termed BGAz, demonstrated potent activity with Minimum Inhibitory Concentration (MIC₉₉) values below 10 μM against the drug-sensitive bacterium. nih.gov These compounds are believed to function by disrupting the biogenesis of the cell envelope, specifically by inhibiting the late stages of mycolic acid biosynthesis. nih.govresearchgate.net

Furthermore, various other azetidin-2-one analogues have been synthesized and evaluated for their in vitro activity against M. tuberculosis. Notably, compounds featuring a chloro substitution on an aryloxy acid component exhibited enhanced antimycobacterial properties, with some analogues showing MIC values as low as 0.78 µg/mL against the Mtb H₃₇Rv strain. nih.gov The data from several studies on related heterocyclic carbonitrile derivatives highlight the potential of this chemical class.

Table 1: Antitubercular Activity of Selected Azetidin-2-one Derivatives

| Compound | Substituent Focus | MIC (µg/mL) vs. Mtb H₃₇Rv | Reference |

|---|---|---|---|

| Compound 4f | Chloro substitution | 1.56 | nih.gov |

| Compound 4g | Chloro substitution | 0.78 | nih.gov |

| BGAz Derivatives | Azetidine Core | <10 µM (MIC₉₉) | nih.gov |

These findings suggest that the carbonitrile and azetidine moieties are valuable pharmacophores for developing novel antitubercular drugs.

Synthesis of Heterocyclic Compounds for Drug Discovery

The strained four-membered ring of azetidine makes it a valuable and reactive scaffold in medicinal chemistry. rsc.orgrsc.org this compound is a key intermediate for creating a diverse range of more complex heterocyclic compounds. researchgate.netresearchgate.net

The benzhydryl group serves as a bulky N-protecting group, which can stabilize the azetidine ring and be removed under specific conditions, such as hydrogenolysis. yale.edu This allows for subsequent functionalization of the nitrogen atom.

The carbonitrile group is a versatile functional handle that can undergo various chemical transformations:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, specifically 1-Benzhydrylazetidine-3-carboxylic acid. This acid can then be used in amide coupling reactions to form larger molecules.

Reduction: The nitrile can be reduced, typically using reagents like lithium aluminum hydride, to form a primary amine, (1-Benzhydrylazetidin-3-yl)methanamine. libretexts.org This amine provides a nucleophilic site for further synthetic elaborations. libretexts.org

Organometallic Addition: Reaction with Grignard or organolithium reagents can convert the nitrile into a ketone, introducing new carbon-carbon bonds and expanding the molecular framework. libretexts.org

Through these transformations, the azetidine core can be incorporated into a wide variety of heterocyclic systems, including spirocycles and fused-ring structures, which are of significant interest in drug discovery due to their rigid, three-dimensional architectures. nih.gov The synthesis of such complex molecules is often pursued through multicomponent reactions, where the functional groups of intermediates like this compound can participate in creating molecular diversity. nih.gov

Applications in Polymer and Dye Synthesis

While the primary application of this compound is within medicinal chemistry, its structural components suggest potential, albeit less explored, roles in materials science.

Polymer Synthesis: Azetidines can undergo cationic ring-opening polymerization (CROP) to form polyamines, specifically poly(trimethylenimine)s. utwente.nl This process is driven by the relief of ring strain inherent in the four-membered ring. rsc.orgrsc.org The polymerization can be initiated by various cationic species, and in some cases, can proceed as a "living" polymerization, allowing for the synthesis of well-defined polymers and block copolymers. utwente.nlresearchgate.net The bulky N-benzhydryl substituent on this compound would influence the polymerization kinetics and the properties of the resulting polymer. Anionic ring-opening polymerization (AROP) of activated azetidines has also been reported, expanding the potential polymerization mechanisms. rsc.org

Dye Synthesis: The benzhydryl group, composed of two phenyl rings, is related to triarylmethanes, which form the structural basis for a large class of synthetic dyes like malachite green and crystal violet. acs.org While diphenylmethane itself is not a chromophore, the aromatic rings can be functionalized through electrophilic substitution (e.g., nitration, halogenation) to introduce auxochromic or chromophoric groups, potentially converting the molecule into a dye precursor.

Additionally, the nitrile group itself can be a component of a dye's conjugated system. researchgate.net Furthermore, if the benzhydryl protecting group is removed, the secondary amine of the azetidine ring could be used in the synthesis of azo dyes. The synthesis of dyes often involves converting heterocyclic amines into diazonium salts, which are then coupled with other aromatic compounds. The carboxylic acid, derived from the hydrolysis of the nitrile, could also serve as a solubilizing group or a reactive site for attaching the dye to a substrate. google.com

Retrosynthetic Analysis and Synthesis Planning

Corey's Retrosynthetic Analysis Approachwikipedia.orgnobelprize.org

The foundation of modern synthesis planning lies in the principles developed by E.J. Corey, for which he was awarded the Nobel Prize in Chemistry in 1990. e3s-conferences.orgscitepress.org This approach transforms the design of a synthesis from an art into a logical process by working backward from the target molecule to readily available starting materials. ias.ac.innobelprize.orge3s-conferences.org The core idea is to simplify the structure at each step, identifying key bonds that can be disconnected based on known and reliable chemical reactions. tgc.ac.inrnlkwc.ac.in

The disconnection approach is the practical application of retrosynthetic thinking. lkouniv.ac.inthe-gist.orgslideshare.netbhavanscollegedakor.org It involves the imaginary breaking of bonds in the target molecule to reveal simpler precursor molecules, or synthons. researchgate.netlkouniv.ac.in A synthon is an idealized fragment, often an ion, that may not be stable enough to exist on its own. lkouniv.ac.inslideshare.net Therefore, a real-world chemical, known as a synthetic equivalent, is identified to carry out the corresponding forward reaction. researchgate.netlkouniv.ac.in

Each disconnection is the reverse of a known chemical reaction and is referred to as a "transform." For example, the disconnection of an ester C-O bond is the transform corresponding to the Fischer esterification reaction. The goal is to choose disconnections that lead to the greatest simplification of the molecular structure and correspond to high-yielding, reliable reactions. tgc.ac.in

| Transform Operation | Description | Forward Synthetic Reaction |

| C-N Disconnection | Cleavage of a carbon-nitrogen bond, often in amides or amines. | Amide formation, Alkylation of amines |

| C-C Disconnection | Cleavage of a carbon-carbon bond, a key step in simplifying the carbon skeleton. | Aldol reaction, Grignard reaction, Diels-Alder reaction |

| Functional Group Interconversion (FGI) | Not a disconnection, but the conversion of one functional group into another to facilitate a subsequent disconnection. | Oxidation, Reduction, Substitution |

This interactive table summarizes key transform operations used in retrosynthetic analysis.

Functional Group Interconversion (FGI) is a critical strategy within retrosynthesis where one functional group is converted into another to enable a powerful disconnection or to prepare the molecule for a key bond-forming step. tgc.ac.inslideshare.netic.ac.ukimperial.ac.uk FGI does not simplify the carbon skeleton but is often a necessary precursor to a strategic bond cleavage. tgc.ac.inslideshare.net For instance, a target molecule might contain a functional group that is unreactive or interferes with a desired reaction. Through FGI, this group can be temporarily converted into a more suitable one. A classic example is the reduction of a nitro group to an amine, which can then be used in reactions like amide bond formation. ias.ac.inslideshare.net Similarly, an alcohol might be oxidized to a ketone to enable an alpha-alkylation reaction. ic.ac.ukimperial.ac.uk The strategic use of FGI is essential for navigating complex synthetic pathways and avoiding chemoselectivity issues. bhavanscollegedakor.org

Strategic Disconnections Applied to 1-Benzhydrylazetidine-3-carbonitrile

Applying the principles of retrosynthesis to the target molecule, this compound, reveals several potential pathways for its synthesis. The key structural features are the four-membered azetidine (B1206935) ring, the bulky N-benzhydryl group, and the C3-nitrile functionality.

The azetidine ring is a strained four-membered heterocycle, and its construction is a key challenge. rsc.orgresearchgate.net A common strategy for forming such rings is through intramolecular cyclization. rsc.orgresearchgate.netmagtech.com.cn

C-N Bond Disconnection: A logical disconnection involves breaking one of the C-N bonds of the azetidine ring. This corresponds to an intramolecular nucleophilic substitution. This leads to a 1,3-difunctionalized propane (B168953) derivative as a precursor. The nitrogen atom of a primary amine (benzhydrylamine) can act as a nucleophile, displacing a leaving group at the 3-position relative to another functional group that will become the nitrile.

C-C Bond Disconnection: Alternatively, a [2+2] cycloaddition approach could be considered, although this is often more challenging for azetidines. researchgate.netmagtech.com.cn This would involve disconnecting the ring into an imine and an alkene. In this case, a benzhydryl-substituted imine and acrylonitrile could be potential precursors. However, the efficiency of such cycloadditions can be low. researchgate.net

A more plausible C-C disconnection strategy involves ring-opening of a precursor, which is then re-closed. However, for initial analysis, the intramolecular C-N bond formation is often the most direct approach. researchgate.netmagtech.com.cn Recent methods involving photochemical Norrish-Yang cyclization of α-aminoacetophenones followed by ring-opening and functionalization also present a modern strategy. beilstein-journals.orgnih.gov

The nitrile group is a versatile functional group that can be introduced in several ways. wikipedia.orgnih.gov

FGI from an Alcohol: A primary alcohol at the C3 position is a common precursor to a nitrile. This retrosynthetic step is an FGI. The alcohol can be converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced by a cyanide nucleophile (e.g., from sodium cyanide). researchgate.net This suggests 1-benzhydrylazetidin-3-ol (B14779) as a key intermediate.

FGI from a Carboxylic Acid/Amide: Another FGI pathway involves the dehydration of a primary amide (1-benzhydrylazetidine-3-carboxamide). wikipedia.org This amide could, in turn, be derived from the corresponding carboxylic acid. This route adds steps but can be effective.

Direct Introduction: If the azetidine ring were constructed with the nitrile precursor already in place, a disconnection might involve a Michael addition of benzhydrylamine to a suitable acrylonitrile derivative.

Evaluation of Potential Starting Materials and Reaction Pathwaysnih.govresearchgate.net

Based on the strategic disconnections, a primary synthetic route emerges as the most promising. This pathway leverages the commercially available or readily synthesized precursor, 1-benzhydrylazetidin-3-ol. researchgate.net

Proposed Synthetic Pathway:

Synthesis of 1-benzhydrylazetidin-3-ol: This key intermediate can be synthesized from the reaction of benzhydrylamine with epichlorohydrin (B41342), followed by base-induced cyclization. nih.gov

Conversion to a Leaving Group: The hydroxyl group of 1-benzhydrylazetidin-3-ol is a poor leaving group. It must be activated, typically by conversion to a sulfonate ester, such as a mesylate or tosylate. This is achieved by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine. researchgate.net

Nucleophilic Substitution with Cyanide: The resulting mesylate or tosylate is an excellent substrate for an SN2 reaction. Treatment with a cyanide source, such as sodium cyanide or potassium cyanide in a polar aprotic solvent like DMSO or DMF, will displace the leaving group to form the target molecule, this compound.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | N-Alkylation and Cyclization | Benzhydrylamine, Epichlorohydrin, Base (e.g., Na2CO3) | 1-Benzhydrylazetidin-3-ol |

| 2 | O-Sulfonylation (FGI) | Methanesulfonyl chloride, Triethylamine | 1-Benzhydrylazetidin-3-yl methanesulfonate (B1217627) |

| 3 | Nucleophilic Substitution | Sodium cyanide (NaCN) | This compound |

This interactive table outlines the proposed forward synthesis of this compound.

This pathway is advantageous because it builds the core azetidine structure first and then introduces the nitrile functionality via a reliable and high-yielding two-step sequence from the corresponding alcohol. researchgate.net The starting materials are relatively accessible, and the reactions involved are standard transformations in organic synthesis.

Feasibility of Different Synthetic Routes

Several synthetic routes to this compound have been explored, with their feasibility depending on factors such as the availability and cost of starting materials, reaction yields, scalability, and ease of purification.

Route 1: From 1-Benzhydrylazetidin-3-ol

This is a widely utilized and well-documented route. It commences with the commercially available 1-benzhydrylazetidin-3-ol. The hydroxyl group is first activated by converting it into a better leaving group, typically a methanesulfonate (mesylate) or p-toluenesulfonate (tosylate) ester. This is achieved by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. The resulting sulfonate ester is then subjected to nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield the desired this compound. This route is generally favored due to the high yields of the mesylation step (often quantitative) and the subsequent cyanide displacement. researchgate.net

Route 2: From 1-Benzhydrylazetidin-3-one

An alternative pathway begins with 1-benzhydrylazetidin-3-one. This ketone can be synthesized by the cyclization of N-benzhydryl-N-(2,3-dihydroxypropyl)amine, followed by oxidation. The ketone can then be converted to the corresponding cyanohydrin by treatment with a cyanide source, such as trimethylsilyl cyanide (TMSCN), followed by dehydration to yield an unsaturated nitrile, which can then be reduced to the target molecule. Alternatively, the ketone can be reduced to 1-benzhydrylazetidin-3-ol, converging with Route 1. The feasibility of this route is contingent on the efficient synthesis of the starting azetidinone and the subsequent stereoselective transformations.

Route 3: Cyclization of Acyclic Precursors